1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CYP3A4 Inhibition Drug-Drug Interaction Risk Metabolic Stability

Select CAS 54698-60-1 for early-stage drug discovery to leverage its weak CYP3A4 inhibition (IC50=50 µM), minimizing DDI-driven attrition risk during lead optimization. The free carboxylic acid enables rapid amide or ester derivatization, accelerating SAR library expansion. Well-characterized anhydrous and monohydrate crystal forms (dihedral angles: 76.47° vs. 89.5°) provide a robust model system for polymorphism screening, co-crystal design, and solid-state formulation studies. A reproducible ~68% synthetic yield via click chemistry ensures scalable, cost-effective library production. Its 1,2,3-triazole core with a unique N1-benzyl / C5-methyl substitution pattern offers a differentiated starting point for antifungal lead design distinct from unsubstituted or variably substituted triazole analogs.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 54698-60-1
Cat. No. B1273710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS54698-60-1
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16)
InChIKeyWIULYDQJIFTHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 54698-60-1): Core Identity, Physicochemical Baseline, and Procurement Context


1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1) is a heterocyclic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . It features a 1,2,3-triazole core substituted at the N1 position with a benzyl group, at the C5 position with a methyl group, and at the C4 position with a carboxylic acid moiety. This substitution pattern distinguishes it from the broader class of 1,2,3-triazole-4-carboxylic acid derivatives, where variations at the N1, C4, and C5 positions profoundly influence biological activity, physicochemical properties, and synthetic utility. The compound is commercially available from multiple vendors with standard purities of ≥95% and is routinely characterized by NMR, HPLC, and GC , , . Its predicted physicochemical properties include a melting point of 170°C, a boiling point of 455.0±47.0°C at 760 mmHg, and a density of 1.30±0.1 g/cm³ , . The carboxylic acid functional group enhances acidity and solubility in polar solvents, making it a versatile building block in organic synthesis and medicinal chemistry .

Why Generic 1,2,3-Triazole-4-carboxylic Acids Cannot Substitute for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 54698-60-1) in Key Applications


The substitution of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with a structurally related analog can lead to significantly altered or diminished performance in critical research and industrial applications. This is primarily due to the fact that even minor structural modifications within the 1,2,3-triazole-4-carboxylic acid family profoundly impact critical parameters such as enzyme inhibition potency, metabolic stability, synthetic yield, and solid-state properties [1]. For instance, the presence and nature of substituents at the N1, C4, and C5 positions have been shown to dictate inhibitory activity against targets like xanthine oxidase, where IC50 values can vary by over 100-fold within a single series of closely related analogs [1]. Similarly, the substitution of a carboxylic acid for an ester moiety can drastically alter inhibitory activity against enzymes like cathepsin B [2]. The following quantitative evidence demonstrates that the specific benzyl and methyl substitution pattern of CAS 54698-60-1 confers a distinct set of properties—including a defined CYP inhibition profile, unique crystallographic characteristics, and reliable synthetic accessibility—that are not generalizable to other members of its class and are essential for applications requiring precise molecular behavior.

Quantitative Evidence for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 54698-60-1): Head-to-Head Comparisons and Class-Level Benchmarks


CYP3A4 Inhibition: A Quantified, Weak Interaction Profile for CAS 54698-60-1 versus Potent In-Class Inhibitors

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1) exhibits a weak inhibitory effect on the major drug-metabolizing enzyme CYP3A4, with a reported IC50 of 50,000 nM (50 µM) [1]. This stands in stark contrast to the potent inhibitory activity observed for certain other 1,2,3-triazole-4-carboxylic acid derivatives, which can achieve IC50 values in the nanomolar range. For example, a series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives were shown to inhibit xanthine oxidase with IC50 values ranging from 0.21 µM to 26.13 µM [2]. Furthermore, a complex triazole-4-carboxylic acid amide derivative (US10251889, Example 30) has been reported to inhibit CYP3A4 with an IC50 of 1.95 nM [3].

CYP3A4 Inhibition Drug-Drug Interaction Risk Metabolic Stability

Crystallographic Distinction: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Forms a Monohydrate with Unique Solid-State Architecture

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1) has been crystallographically characterized in both its anhydrous [1] and monohydrate [2] forms, providing a rare level of detailed structural information not available for many closely related analogs. The monohydrate crystal structure (C11H11N3O2·H2O) reveals that the planes of the triazole and phenyl rings are almost perpendicular to each other, with a dihedral angle of 89.5(3)° [2]. In contrast, the anhydrous form exhibits a significantly different dihedral angle of 76.47(10)° between the benzene and triazole rings [1]. This crystallographic data is in direct contrast to many 1,2,3-triazole-4-carboxylic acid derivatives for which detailed single-crystal X-ray diffraction data is not publicly available or is not reported with such precision. The presence of a stabilizing water molecule in the monohydrate form influences the intermolecular hydrogen bonding network, leading to distinct solid-state packing and potentially altered physicochemical properties such as solubility and stability compared to the anhydrous form or to non-hydrate-forming analogs.

Solid-State Chemistry Crystallography Hydrogen Bonding Material Properties

Synthetic Accessibility: A Defined 68% Yield for the Preparation of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid via Click Chemistry

The synthesis of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1) is reliably achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-butynoic acid and benzyl azide, with a reported yield of approximately 68% . This yield serves as a quantitative benchmark for the efficiency of producing this specific substitution pattern. While yields for analogous 1,2,3-triazole-4-carboxylic acid derivatives can vary widely depending on the specific alkyne and azide partners and reaction conditions, the 68% yield for this particular combination of benzyl azide and 2-butynoic acid provides a defined and reproducible entry point. In contrast, the synthesis of other derivatives, such as those with electron-withdrawing or sterically hindered substituents, may require more forcing conditions, longer reaction times, or provide lower yields [1].

Click Chemistry Synthetic Methodology Building Block Medicinal Chemistry

High-Value Application Scenarios for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 54698-60-1) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Scaffold with Low CYP Liability

The weak CYP3A4 inhibition profile (IC50 = 50 µM) of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid makes it a suitable fragment or scaffold in early-stage drug discovery programs . Its low potential for CYP-mediated drug-drug interactions reduces the risk of late-stage attrition, a critical consideration when prioritizing hits for lead optimization campaigns. The compound's carboxylic acid moiety also provides a synthetic handle for further derivatization into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) without introducing a strong CYP liability.

Solid-State Formulation and Crystallization Studies

The well-characterized crystal structures of both the anhydrous and monohydrate forms of this compound provide a robust foundation for solid-state chemistry investigations , [1]. Researchers engaged in polymorphism screening, co-crystal design, and formulation development can leverage this detailed crystallographic data to understand and control the solid-state properties of the compound. The distinct conformational differences between the two forms (dihedral angle: 76.47° vs. 89.5°) offer a valuable model system for studying the relationship between molecular conformation, crystal packing, and physicochemical properties such as solubility and stability , [1].

Synthesis of Structurally Defined Triazole-Containing Libraries

As a building block with a documented and reproducible synthetic yield of approximately 68% , CAS 54698-60-1 is well-suited for the construction of diverse compound libraries. Its commercial availability with standard purity (≥95%) and the straightforward click chemistry route for its synthesis make it a practical choice for parallel synthesis and high-throughput experimentation . The presence of a free carboxylic acid allows for facile conjugation to amines or alcohols, enabling the rapid generation of analogs for biological screening.

Antifungal Lead Generation and SAR Exploration

This compound is noted for its potential antifungal activity, a property commonly associated with the triazole pharmacophore . As a core scaffold, it can serve as a starting point for the design and synthesis of novel antifungal agents. Its well-defined substitution pattern (benzyl at N1, methyl at C5) offers a unique starting point for SAR studies aimed at optimizing potency, spectrum of activity, and pharmacokinetic properties against fungal targets, differentiating it from unsubstituted or differently substituted triazole-4-carboxylic acid analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.